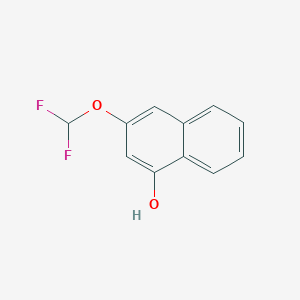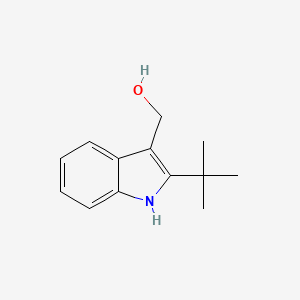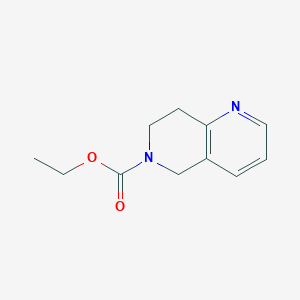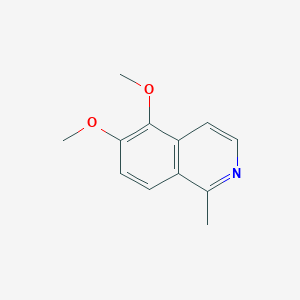
5,6-Dimethoxy-1-methylisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dimethoxy-1-methylisoquinoline is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline This compound is characterized by the presence of two methoxy groups at the 5 and 6 positions and a methyl group at the 1 position on the isoquinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-1-methylisoquinoline can be achieved through several methods. One common approach involves the methylation of 6,7-dimethoxyisoquinoline using methyl iodide in the presence of a base such as potassium carbonate . Another method involves the alkylation of 3,4-dihydro-6,7-dimethoxyisoquinoline with methylating agents like methyl iodide or dimethyl sulfate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
5,6-Dimethoxy-1-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydroisoquinolines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
5,6-Dimethoxy-1-methylisoquinoline has several scientific research applications:
作用机制
The mechanism of action of 5,6-Dimethoxy-1-methylisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .
相似化合物的比较
Similar Compounds
6,7-Dimethoxy-1-methylisoquinoline: Similar in structure but with methoxy groups at the 6 and 7 positions.
5,6-Dimethoxy-2-methylisoquinoline: Similar but with a methyl group at the 2 position instead of the 1 position.
Uniqueness
5,6-Dimethoxy-1-methylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other isoquinoline derivatives may not be as effective .
属性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
5,6-dimethoxy-1-methylisoquinoline |
InChI |
InChI=1S/C12H13NO2/c1-8-9-4-5-11(14-2)12(15-3)10(9)6-7-13-8/h4-7H,1-3H3 |
InChI 键 |
AEINAJLQHYWFMJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC2=C1C=CC(=C2OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


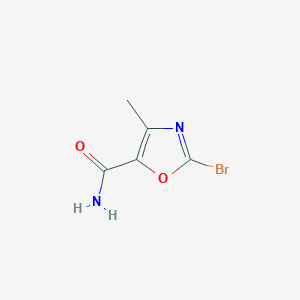
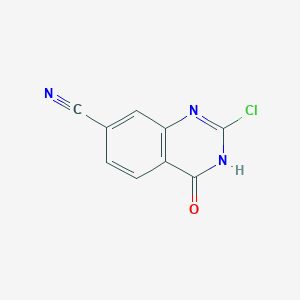

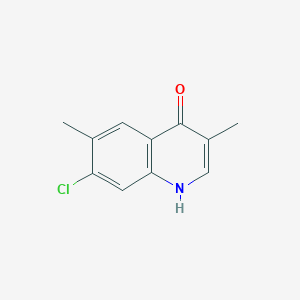
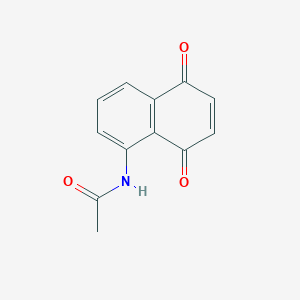
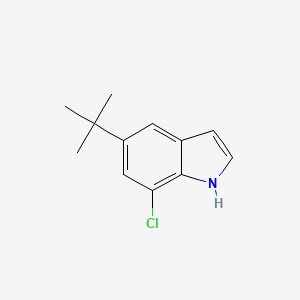
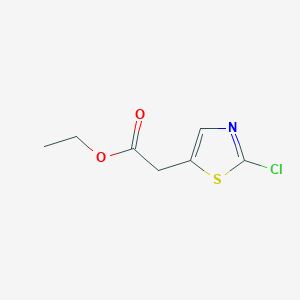
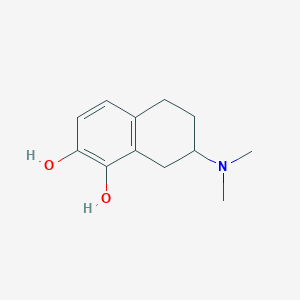
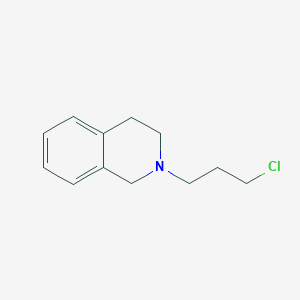

![Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B15068941.png)
